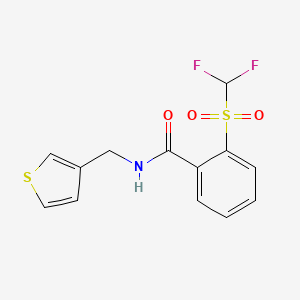

![molecular formula C20H21N5OS2 B2588883 2-Metil-5-((4-fenilpiperazin-1-il)(tiofen-2-il)metil)tiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-23-5](/img/structure/B2588883.png)

2-Metil-5-((4-fenilpiperazin-1-il)(tiofen-2-il)metil)tiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

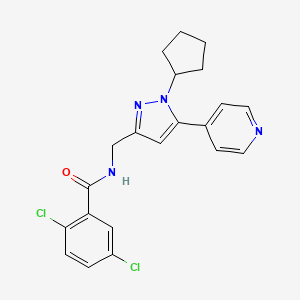

2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H21N5OS2 and its molecular weight is 411.54. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Alzheimer

Se ha investigado el compuesto por su potencial como inhibidor de la acetilcolinesterasa (AChEI), que podría ser beneficioso para tratar la enfermedad de Alzheimer (EA) . Los AChEI se utilizan para aumentar los niveles de acetilcolina en el cerebro, lo que puede ayudar a aliviar los síntomas del deterioro de la memoria y el declive cognitivo asociados con la EA. El compuesto exhibió una potente actividad inhibitoria contra la AChE, lo que sugiere que podría ser un compuesto líder para el desarrollo de nuevos medicamentos para la EA.

Inhibición selectiva de la AChE

Estudios adicionales sobre el compuesto han demostrado que actúa como un inhibidor selectivo de la AChE, con escasa actividad inhibitoria contra la butirilcolinesterasa (BuChE) . Esta selectividad es importante porque puede reducir los posibles efectos secundarios y aumentar la eficacia terapéutica para el tratamiento de la EA.

Actividad ansiolítica

Otra aplicación significativa es en el desarrollo de fármacos ansiolíticos. El compuesto ha sido parte de un estudio para diseñar, sintetizar y evaluar su actividad ansiolítica, lo cual es crucial para el manejo de los trastornos de ansiedad . Los resultados indicaron que el compuesto podría ser un candidato prometedor para una mayor exploración como agente ansiolítico.

Efectos sobre el sistema nervioso central

Se ha explorado el impacto del compuesto en el sistema nervioso central (SNC), particularmente su potencial para modular los neurotransmisores que están involucrados en el aprendizaje y la memoria . Esto podría conducir al desarrollo de fármacos que mejoren las funciones cognitivas y brinden alivio de los trastornos relacionados con el SNC.

Estudios de acoplamiento molecular

Los estudios de acoplamiento molecular han confirmado el potencial del compuesto como un inhibidor selectivo de la AChE . Estos estudios son cruciales para comprender la interacción entre el compuesto y la enzima, lo que puede guiar el diseño de fármacos más efectivos y específicos para la EA.

Estudio cinético de la inhibición

El mecanismo de inhibición del compuesto contra la AChE se ha analizado mediante estudios cinéticos . Esta investigación proporciona información sobre cómo el compuesto interactúa con la AChE, lo cual es valioso para predecir su comportamiento en sistemas biológicos y optimizar su perfil farmacológico.

Mecanismo De Acción

Target of action

Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain . Acetylcholine is a neurotransmitter involved in many functions, including muscle movement, breathing, heart rate, learning, and memory.

Mode of action

The compound might bind to the active site of AChE, preventing it from breaking down acetylcholine . This could result in an increase in the concentration of acetylcholine in the brain.

Biochemical pathways

By inhibiting AChE, the compound could affect the cholinergic system, which plays a crucial role in memory and cognition . This could potentially lead to improved cognitive function, although the exact downstream effects would depend on a variety of factors.

Result of action

The molecular and cellular effects of the compound’s action would likely involve an increase in acetylcholine levels and potential changes in neuronal function and communication .

Análisis Bioquímico

Biochemical Properties

2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle activation and cognitive functions. By inhibiting AChE, 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can enhance cholinergic transmission, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Cellular Effects

2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of acetylcholine receptors, leading to enhanced synaptic transmission. Additionally, this compound can alter gene expression patterns, particularly those related to neuroprotection and synaptic plasticity. The impact on cellular metabolism includes increased glucose uptake and utilization, which supports the energy demands of active neurons .

Molecular Mechanism

The molecular mechanism of 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its binding to the active site of acetylcholinesterase. This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and thereby prolonging its action at synapses. The compound’s interaction with AChE is characterized by a mixed-type inhibition, involving both competitive and non-competitive mechanisms . This dual mode of action enhances its efficacy as an AChE inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained enhancement of cholinergic transmission and neuroprotection. Prolonged use may also result in adaptive changes in receptor sensitivity and enzyme expression levels .

Dosage Effects in Animal Models

In animal models, the effects of 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol vary with dosage. At low doses, the compound effectively enhances cognitive functions and neuroprotection without significant adverse effects. At higher doses, it may cause toxicity, including symptoms such as nausea, vomiting, and muscle weakness. The threshold for these toxic effects varies among different animal species, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. The primary enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate oxidative reactions, and conjugating enzymes such as glucuronosyltransferases. These metabolic pathways result in the formation of various metabolites, some of which retain biological activity and contribute to the overall pharmacological effects of the compound .

Transport and Distribution

Within cells and tissues, 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues, particularly the brain. This selective distribution is crucial for its therapeutic efficacy, as it ensures adequate concentrations at sites of action while minimizing systemic exposure .

Subcellular Localization

The subcellular localization of 2-Methyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is primarily within the cytoplasm and synaptic vesicles of neurons. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments. Within synaptic vesicles, the compound can modulate neurotransmitter release and synaptic plasticity, contributing to its overall neuroprotective effects .

Propiedades

IUPAC Name |

2-methyl-5-[(4-phenylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5OS2/c1-14-21-20-25(22-14)19(26)18(28-20)17(16-8-5-13-27-16)24-11-9-23(10-12-24)15-6-3-2-4-7-15/h2-8,13,17,26H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXZYRJLEANPQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2588802.png)

![[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2588803.png)

![Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate](/img/structure/B2588807.png)

![1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2588813.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2588819.png)

![N-(1-cyanocyclopentyl)-2-[(3-oxobutan-2-yl)sulfanyl]acetamide](/img/structure/B2588821.png)